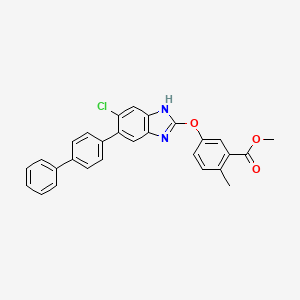
MK-3903
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MK-3903 is a potent and selective activator of AMP-activated protein kinase (AMPK), with an effective concentration (EC50) of 8 nanomolar for the α1 β1 γ1 subunit . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the regulation of lipid metabolism and insulin sensitization .
Méthodes De Préparation
The synthesis of MK-3903 involves several steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes:
Formation of the benzimidazole core: This is achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Substitution reactions: The benzimidazole core undergoes various substitution reactions to introduce the desired functional groups
Final coupling: The final step involves coupling the substituted benzimidazole with a benzoic acid derivative to form this compound.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up and yield improvement.
Analyse Des Réactions Chimiques
MK-3903 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the benzimidazole core, potentially altering its activity.
Substitution: This compound can undergo substitution reactions, particularly on the benzimidazole and biphenyl moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
MK-3903 has a wide range of scientific research applications:
Mécanisme D'action
MK-3903 exerts its effects by activating AMPK, a key regulator of cellular energy homeostasis. Upon activation, AMPK phosphorylates and activates acetyl-CoA carboxylase (ACC), leading to increased fatty acid oxidation and improved insulin sensitivity . The molecular targets of this compound include the α1 β1 γ1 subunit of AMPK, and its activation leads to downstream effects on lipid metabolism and glucose uptake .
Comparaison Avec Des Composés Similaires
MK-3903 is unique among AMPK activators due to its high selectivity and potency. Similar compounds include:
AICAR (Acadesine): Another AMPK activator, but with a different mechanism of action and lower potency compared to this compound.
Phenformin: Similar to metformin, but with higher potency and increased risk of side effects.
This compound stands out due to its direct activation of AMPK and its potential for more targeted therapeutic applications.
Propriétés
Formule moléculaire |
C28H21ClN2O3 |
|---|---|
Poids moléculaire |
468.9 g/mol |
Nom IUPAC |
methyl 5-[[6-chloro-5-(4-phenylphenyl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoate |
InChI |
InChI=1S/C28H21ClN2O3/c1-17-8-13-21(14-22(17)27(32)33-2)34-28-30-25-15-23(24(29)16-26(25)31-28)20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-16H,1-2H3,(H,30,31) |
Clé InChI |
CDDOIHTUVAWAOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


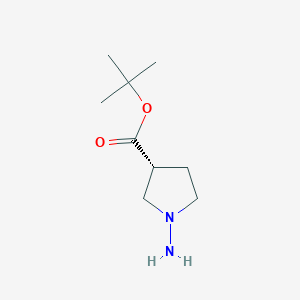
![5-[2-tert-butyl-4-(hydroxymethyl)-5-methyl-phenyl]sulfanyl-4-hydroxy-2-isopropyl-2-[2-(3-thienyl)ethyl]-3H-pyran-6-one](/img/structure/B8293919.png)
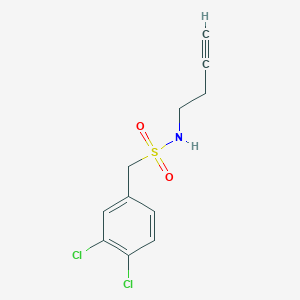
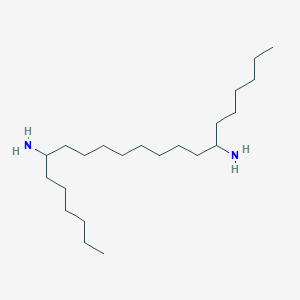
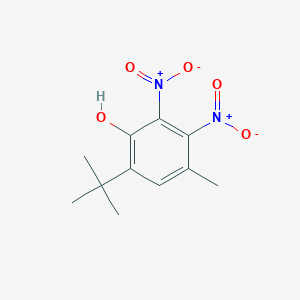
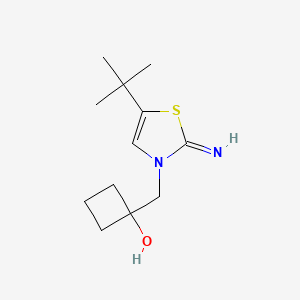
![1-[3-(4-Hydroxyphenyl)-propyl]-2-mercaptoimidazole](/img/structure/B8293950.png)
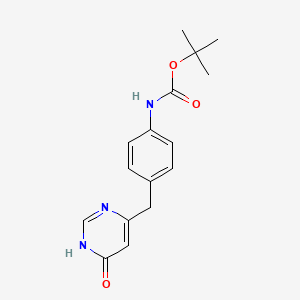
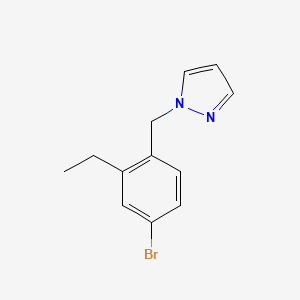
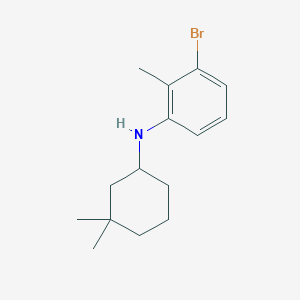

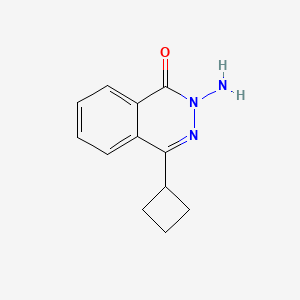
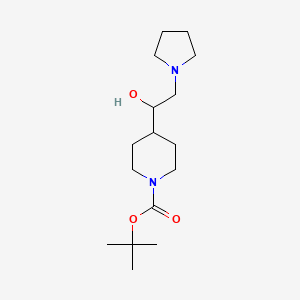
![{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine](/img/structure/B8294008.png)
